4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and two N,N-dimethyl groups attached to the sulfonamide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzenesulfonamide, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
N,N-Dimethylation: The brominated intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of 4-bromo-2-formyl-N,N-dimethylbenzenesulfonamide.
Reduction: Formation of 4-bromo-2-methoxy-N,N-dimethylbenzylamine.
Scientific Research Applications
4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonamide group can form electrostatic interactions with positively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide: Similar structure but with a fluorine atom instead of a methoxy group.
4-bromo-2-methoxy-N,N-dimethylbenzamide: Similar structure but with a benzamide group instead of a sulfonamide group.
Uniqueness
4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with the N,N-dimethylsulfonamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-11(2)15(12,13)9-5-4-7(10)6-8(9)14-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHYUUUIEUKSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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